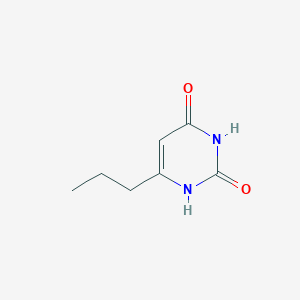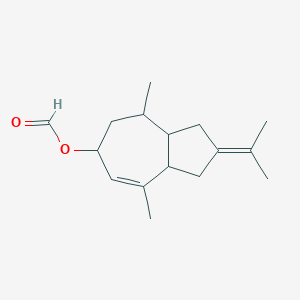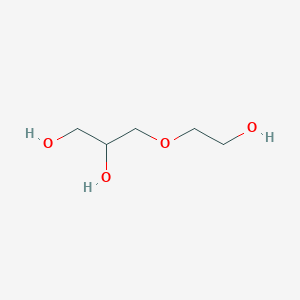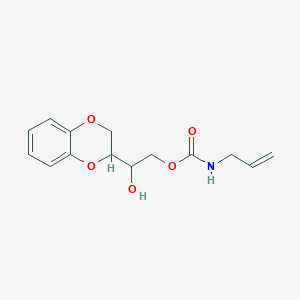
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside, also known as Methyl 4-deoxy-2,3,6-tri-O-acetyl-alpha-D-xylo-hexopyranoside (METH), is a chemical compound that has gained significant attention in scientific research in recent years. METH is a derivative of xylose, a sugar found in many natural substances, and is commonly used as a starting material for the synthesis of various chemical compounds.
Mécanisme D'action
METH is a glycosyl donor that can be used in glycosylation reactions. In these reactions, METH acts as a source of the glycosyl moiety, which is transferred to an acceptor molecule. The mechanism of glycosylation involves the activation of the hydroxyl group of the acceptor molecule by a catalyst, followed by the nucleophilic attack of the activated hydroxyl group on the anomeric carbon of METH. This results in the formation of a glycosidic bond between the acceptor molecule and METH.
Biochemical and Physiological Effects:
METH has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for scientific research purposes.
Avantages Et Limitations Des Expériences En Laboratoire
METH has several advantages as a starting material for the synthesis of various chemical compounds. It is readily available and relatively inexpensive. It is also stable under a wide range of reaction conditions, making it suitable for use in a variety of synthetic reactions. However, METH has several limitations as well. It is highly acetylated, which can make it difficult to use in certain reactions. It is also less reactive than other glycosyl donors, which can limit its utility in some synthetic reactions.
Orientations Futures
There are several future directions for research involving METH. One area of research could focus on the development of new synthetic methods that overcome the limitations of METH as a glycosyl donor. Another area of research could focus on the use of METH in the synthesis of glycosides and glycolipids with potential biological activity. Additionally, METH could be used as a substrate in enzymatic reactions to produce novel compounds with potential pharmaceutical applications. Overall, METH has significant potential as a starting material for the synthesis of various chemical compounds, and further research in this area could lead to the discovery of new and exciting compounds with potential applications in medicine and other fields.
Méthodes De Synthèse
METH can be synthesized through a multistep process starting from xylose. The synthesis involves the protection of the hydroxyl groups of xylose, followed by the selective removal of the 4-hydroxyl group and acetylation of the remaining hydroxyl groups. The final product is obtained by methylation of the 2-hydroxyl group.
Applications De Recherche Scientifique
METH has been extensively used in scientific research as a starting material for the synthesis of various chemical compounds. It has been used in the synthesis of glycosides, glycolipids, and other biologically active compounds. METH has also been used as a substrate in enzymatic reactions, such as glycosylation and transglycosylation reactions.
Propriétés
Numéro CAS |
13264-03-4 |
|---|---|
Nom du produit |
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-alpha-D-xylo-hexopyranoside |
Formule moléculaire |
C13H20O8 |
Poids moléculaire |
304.29 g/mol |
Nom IUPAC |
[(2S,4S,5R,6S)-4,5-diacetyloxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O8/c1-7(14)18-6-10-5-11(19-8(2)15)12(20-9(3)16)13(17-4)21-10/h10-13H,5-6H2,1-4H3/t10-,11-,12+,13-/m0/s1 |
Clé InChI |
GSGBKGSDCTWCQP-RVMXOQNASA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1C[C@@H]([C@H]([C@H](O1)OC)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1CC(C(C(O1)OC)OC(=O)C)OC(=O)C |
Synonymes |
Methyl 2-O,3-O,6-O-triacetyl-4-deoxy-α-D-xylo-hexopyranoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazin-7(8H)-one](/img/structure/B78952.png)

